3-(2,2-Difluoroethoxy)prop-1-yne
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Overview
Description
Preparation Methods
The synthesis of 3-(2,2-Difluoroethoxy)prop-1-yne can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with difluoroethanol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(2,2-Difluoroethoxy)prop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include alcohols, carbonyl compounds, and substituted derivatives.
Scientific Research Applications
3-(2,2-Difluoroethoxy)prop-1-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)prop-1-yne involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .
Comparison with Similar Compounds
3-(2,2-Difluoroethoxy)prop-1-yne can be compared with other similar compounds such as:
3-(2,2-Difluoroethoxy)prop-1-ene: This compound has a similar structure but with a double bond instead of a triple bond, leading to different reactivity and applications.
3-(2,2-Difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine: This compound contains a piperidine ring, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the difluoroethoxy group and the prop-1-yne moiety, making it a versatile compound for various applications.
Properties
CAS No. |
2164359-01-5 |
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Molecular Formula |
C5H6F2O |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)prop-1-yne |
InChI |
InChI=1S/C5H6F2O/c1-2-3-8-4-5(6)7/h1,5H,3-4H2 |
InChI Key |
KHOHVPYOXLNELV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC(F)F |
Origin of Product |
United States |
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